N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide, also known as BRD0705, is a small molecule inhibitor that has been developed for its potential use in cancer treatment. It is a novel compound that has shown promising results in pre-clinical studies.
Mecanismo De Acción
N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide works by inhibiting the activity of a protein called BRD4. This protein is involved in the regulation of gene expression and is often overexpressed in cancer cells. By inhibiting BRD4, N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide can prevent the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it can inhibit the expression of genes that are involved in cell proliferation, angiogenesis, and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has shown promising results in pre-clinical studies. However, one limitation is that it may not be effective in all types of cancer.
Direcciones Futuras
There are a number of future directions for the study of N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide. One area of research could be to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, it may be useful to study its effects in different types of cancer and to identify biomarkers that can predict its efficacy. Finally, further studies may be needed to optimize its dosing and delivery methods.
Métodos De Síntesis
The synthesis of N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide involves a series of chemical reactions. The starting material is 2-pyridinecarboximidamide, which is then reacted with 5-bromo-2-furoic acid to form the intermediate compound. This intermediate is then treated with a series of reagents to form the final product, N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide.
Aplicaciones Científicas De Investigación
N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O3/c12-9-5-4-8(17-9)11(16)18-15-10(13)7-3-1-2-6-14-7/h1-6H,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTKRUGEOLERKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOC(=O)C2=CC=C(O2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC=C(O2)Br)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.